molecular formula C9H17NO2S B13179462 Tert-butyl 3-aminothiolane-3-carboxylate

Tert-butyl 3-aminothiolane-3-carboxylate

Cat. No.: B13179462
M. Wt: 203.30 g/mol
InChI Key: USDHOZTZKUFSKR-UHFFFAOYSA-N
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Description

Tert-butyl 3-aminothiolane-3-carboxylate is a chemical compound with the molecular formula C9H17NO2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tert-butyl group, an amino group, and a thiolane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-aminothiolane-3-carboxylate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of tert-butyl chloroformate and 3-aminothiolane in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to ensure high yield and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The product is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-aminothiolane-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products Formed

The major products formed from these reactions include disulfides, sulfoxides, amines, and various substituted derivatives. These products have diverse applications in different fields of research .

Scientific Research Applications

Tert-butyl 3-aminothiolane-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-aminothiolane-3-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the thiolane ring can participate in redox reactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to tert-butyl 3-aminothiolane-3-carboxylate include:

Uniqueness

This compound is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound for various applications in scientific research .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

tert-butyl 3-aminothiolane-3-carboxylate

InChI

InChI=1S/C9H17NO2S/c1-8(2,3)12-7(11)9(10)4-5-13-6-9/h4-6,10H2,1-3H3

InChI Key

USDHOZTZKUFSKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCSC1)N

Origin of Product

United States

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